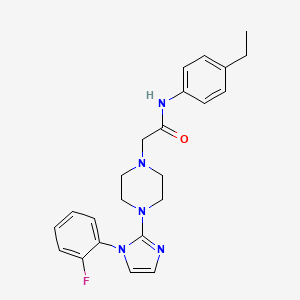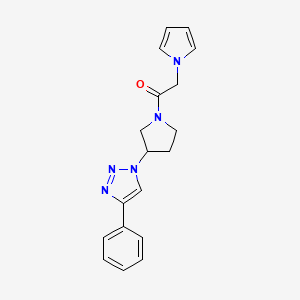![molecular formula C19H21N3O3S2 B2505178 N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide CAS No. 896707-52-1](/img/structure/B2505178.png)
N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Comprehensive Analysis of N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide
The compound this compound is a derivative of benzothiadiazine, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, related structures have been synthesized and evaluated for various biological activities, including opioid agonism, antifungal, antitumor, antibacterial, and radical scavenging properties .
Synthesis Analysis
The synthesis of related benzothiadiazine derivatives typically involves the condensation of substituted amines with anhydrides or chloroacetyl chloride, followed by cyclization with compounds like o-aminothiophenol . The synthesis may also include N-alkylation and ring expansion reactions, as seen in the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzothiadiazine derivatives is characterized by the presence of a benzothiadiazine core, which can be further modified with various substituents. The structure of these compounds can be confirmed using spectroscopic techniques such as NMR, IR, and mass spectroscopy . The molecular structure influences the compound's biological activity and interaction with biological targets.
Chemical Reactions Analysis
Benzothiadiazine derivatives can undergo various chemical reactions, including hydrogen bonding interactions, which are crucial for their biological activity. For example, N-(benzo[d]thiazol-2-yl) acetamides form hydrogen-bonded assemblies and dimers, which can affect their photophysical properties . The reactivity of the thiazine ring and the substituents also plays a role in the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazine derivatives, such as solubility, melting point, and pKa, can be determined through experimental studies. The pKa values provide insight into the compound's ionization state under physiological conditions, which is important for its bioavailability and interaction with biological targets . The photophysical properties of these compounds can also be studied to understand their behavior under light exposure .
Scientific Research Applications
Antimicrobial Activities
- Synthesis of Novel Derivatives and Antimicrobial Activities : New derivatives of benzothiazole, including compounds related to "N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide," were synthesized and tested for antimicrobial activities against various Candida species and pathogenic bacteria. Some derivatives showed significant potency against these microorganisms (Altıntop et al., 2011).
Synthesis of Novel Compounds
- Facilitating the Synthesis of Complex Structures : Research has shown methods to create complex structures related to "this compound," enhancing the potential to develop new pharmaceuticals and materials (Chern et al., 1991).
Future Directions
The study of benzothiadiazine derivatives is an active area of research due to their potential pharmaceutical applications . Future research could explore the synthesis, properties, and potential uses of “N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide” and similar compounds.
properties
IUPAC Name |
N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-3-22(12-15-7-5-4-6-8-15)18(23)13-26-19-20-16-11-14(2)9-10-17(16)27(24,25)21-19/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLVXPAHFXZPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)
![2,4,5,7-Tetrahydro-pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2505108.png)


![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B2505112.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505114.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)
![7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2505118.png)